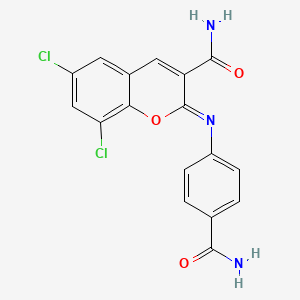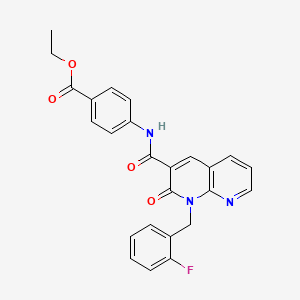![molecular formula C18H18ClNO3 B2791720 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-33-1](/img/structure/B2791720.png)
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DDAO, and it is a fluorescent dye that has been used in a variety of biological experiments. In
Aplicaciones Científicas De Investigación
DDAO has been widely used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, peptides, and nucleic acids. It has been used in a variety of applications such as flow cytometry, confocal microscopy, and fluorescence microscopy. DDAO has also been used in the development of biosensors for the detection of enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of DDAO involves the formation of a covalent bond between the dye and the biomolecule of interest. This covalent bond results in the fluorescence of the dye, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity of DDAO is dependent on the concentration of the dye and the biomolecule of interest.
Biochemical and Physiological Effects
DDAO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the covalent bonding of DDAO to biomolecules may alter their function and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDAO in lab experiments is its high sensitivity and specificity for labeling biomolecules. It is also compatible with a variety of biological samples such as cells, tissues, and blood. However, one limitation of using DDAO is its high cost compared to other fluorescent dyes. Additionally, the covalent bonding of DDAO to biomolecules may alter their function and activity, which can be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for research on DDAO. One potential area of research is the development of new biosensors based on DDAO for the detection of specific biomolecules. Another area of research is the optimization of the synthesis method of DDAO to reduce its cost and increase its yield. Additionally, the use of DDAO in in vivo imaging studies is an area of research that has potential for future development.
Conclusion
In conclusion, 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, or DDAO, is a fluorescent dye that has been extensively studied for its potential applications in scientific research. Its high sensitivity and specificity for labeling biomolecules make it a valuable tool in a variety of applications such as flow cytometry, confocal microscopy, and fluorescence microscopy. While its high cost and potential alteration of biomolecule function may be limitations, the future directions for research on DDAO offer potential for continued development and optimization.
Métodos De Síntesis
The synthesis of DDAO involves the reaction of 2,3-dimethylaniline with 4-chlorophenylacetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is a yellow powder that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-3-5-16(13(12)2)20-17(21)11-23-18(22)10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBAUIOQOYQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one](/img/structure/B2791645.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)




![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)


